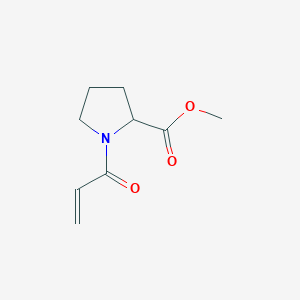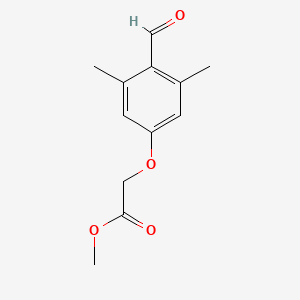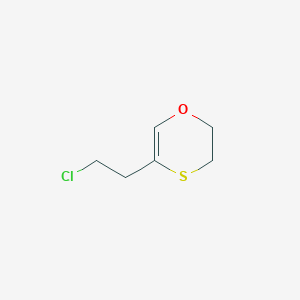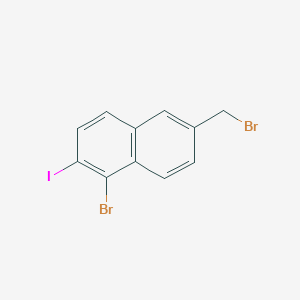
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a naphthalene derivative.
Functional Group Introduction: Introduce amino and methyl groups through reactions such as nitration, reduction, and alkylation.
Cyclization: Form the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its reactivity.
Substitution: Amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for 6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The amino and methyl groups could play a role in binding to molecular targets, affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl groups, which could affect its reactivity and applications.
5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group, potentially altering its chemical properties and uses.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
6-amino-5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-7-6-10-9(8(2)12(7)13)4-3-5-11(10)14/h6H,3-5,13H2,1-2H3 |
Clé InChI |
IKINONKXQKCTKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2=O)C(=C1N)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline](/img/structure/B8408823.png)







![2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8408871.png)
![3-Amino-4-[[3-(dimethylamino)propyl]amino]-N-methylbenzamide](/img/structure/B8408874.png)

![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
